Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside
Overview
Description
Alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl-: is a derivative of glucose, specifically a methylated glucoside. It is a white, crystalline powder that is soluble in water and commonly used in various biochemical and industrial applications. This compound is known for its role in carbohydrate chemistry and its utility in various synthetic processes.
Mechanism of Action
Target of Action
Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside, also known as alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl-, is a synthetic compound Similar compounds like methyl α-d-mannopyranoside have been reported to inhibit the binding of mannose by escherichia coli .
Mode of Action
It’s known that the formation of a glycoside from glucopyranose favors the α form . This is due to the anomeric effect, where there is overlap between a filled orbital and an unfilled orbital, leading to a stabilizing interaction .
Biochemical Pathways
Similar compounds have been used in studies to investigate saccharide-mediated protection of chaotropic-induced deactivation of concanavalin a .
Result of Action
Similar compounds have been used to vary echo decay times in studies assessing the effects of cryoprotection on the structure and activity of p21ras .
Action Environment
It’s known that the compound is soluble in water , which could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl- typically involves the methylation of glucose derivatives. One common method is the methylation of methyl alpha-D-glucopyranoside using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Comparison with Similar Compounds
- Methyl alpha-D-glucopyranoside
- Methyl beta-D-glucopyranoside
- Methyl alpha-D-mannopyranoside
- Methyl alpha-D-galactopyranoside
Comparison: Alpha-D-Glucopyranoside, methyl 2,3-di-O-methyl- is unique due to its specific methylation pattern at the 2 and 3 positions. This methylation can alter its chemical reactivity and biological interactions compared to other methylated glucopyranosides. For example, methyl alpha-D-glucopyranoside lacks the additional methyl groups, which can result in different solubility and reactivity profiles.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTFSNRBMIOKLX-ZEBDFXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1OC)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14048-30-7 | |
Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14048-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-di-O-methyl-alpha-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014048307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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